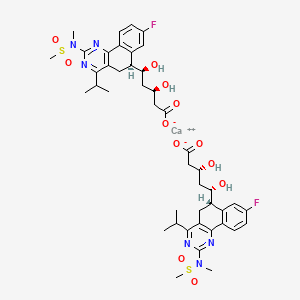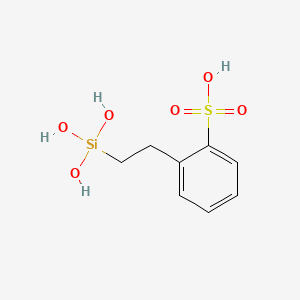
2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid is a chemical compound with the molecular formula C8H12O6SSi. It is a member of the silicate solution family and is commonly used as a chemical intermediate . This compound is known for its unique properties, including its ability to form strong bonds with various substrates, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid typically involves the reaction of benzenesulfonic acid with a silane compound under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the optimal yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using various techniques, such as distillation or crystallization, to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include sulfur trioxide and fuming sulfuric acid, which facilitate the sulfonation of the benzene ring.
Oxidation: Strong oxidizing agents, such as potassium permanganate, can be used to oxidize the compound under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation reactions typically yield sulfonated benzene derivatives, while oxidation reactions can produce various oxidized products.
Applications De Recherche Scientifique
2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chemical intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its strong bonding properties.
Mécanisme D'action
The mechanism of action of 2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid involves its ability to form strong covalent bonds with various substrates. The sulfonic acid group acts as an electrophile, facilitating the formation of stable complexes with nucleophilic groups on the substrate. This interaction is crucial for its applications in adhesives and coatings, where strong bonding is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: A simpler analog that lacks the silane group but shares similar sulfonation properties.
Sulfonated Silanes: Compounds that contain both sulfonic acid and silane groups, similar to 2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid.
Uniqueness
This compound is unique due to the presence of both sulfonic acid and silane groups, which confer distinct properties such as enhanced bonding strength and stability. This makes it particularly valuable in applications requiring strong and durable bonds .
Propriétés
Formule moléculaire |
C8H12O6SSi |
|---|---|
Poids moléculaire |
264.33 g/mol |
Nom IUPAC |
2-(2-trihydroxysilylethyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H12O6SSi/c9-15(10,11)8-4-2-1-3-7(8)5-6-16(12,13)14/h1-4,12-14H,5-6H2,(H,9,10,11) |
Clé InChI |
CALZMQXMTPOLCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC[Si](O)(O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


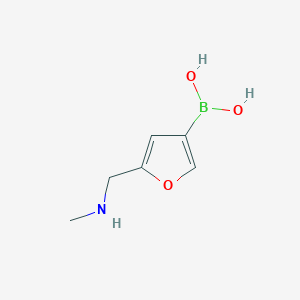
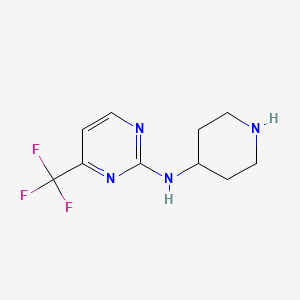
![N-[(2S)-1-[[(E)-3-methylbut-1-enyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B13406681.png)



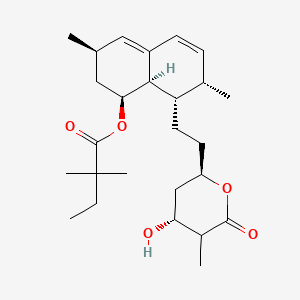

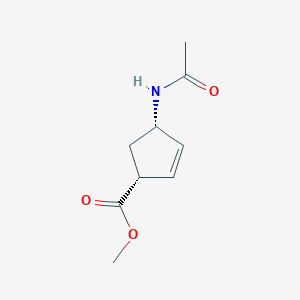
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
